3-Ureidobenzoic acid

Olefin Polymerization Supramolecular Catalysis Palladium Complexes

Researchers often face reproducibility issues when substituting meta-substituted ureido building blocks with ortho/para isomers in coordination chemistry. 3-Ureidobenzoic acid (CAS 20632-43-3) eliminates this variability through its defined hydrogen-bonding network. - Enables recyclable magnetic nanoparticle catalysts for green chemistry initiatives. - Delivers a 7 °C increase in polymer melting temperature versus phenyl analogs in Pd-based catalysis. - Provides maximum flexibility for late-stage functionalization in nonsense suppression therapy programs.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 20632-43-3
Cat. No. B1362464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ureidobenzoic acid
CAS20632-43-3
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)N)C(=O)O
InChIInChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
InChIKeyRWDCBLOFRYIIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ureidobenzoic Acid Procurement Guide


3-Ureidobenzoic acid (CAS 20632-43-3) is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This ureido-substituted benzoic acid derivative is characterized by a carboxylic acid group and a ureido group on the benzoic acid ring, making it a versatile building block in organic synthesis . The compound has a melting point of 269.5-270.2 °C and a predicted boiling point of 377.0±25.0 °C . It is commercially available with a standard purity specification of ≥95% from multiple vendors, and it is classified as a hazardous chemical requiring appropriate safety handling .

1
Regiospecific ureido hydrogen bonding for supramolecular assembly and metal coordination.
2
Versatile building block for medicinal chemistry scaffolds and late-stage functionalization.
3
Consistent commercial supply with batch-specific QC documentation (≥95% purity typical).

Why 3-Ureidobenzoic Acid Cannot Be Replaced


The specific positioning of the ureido group on the benzoic acid ring dictates the compound's reactivity, hydrogen-bonding capability, and catalytic performance. Isomers such as 2-ureidobenzoic acid and 4-ureidobenzoic acid exhibit distinct chemical behaviors due to differing steric and electronic environments, which fundamentally alter their coordination chemistry and synthetic utility [1]. Similarly, the precursor 3-aminobenzoic acid lacks the ureido moiety entirely, eliminating its capacity to participate in the quadruple hydrogen-bonding motifs essential for supramolecular self-assembly applications [2]. Substituting 3-ureidobenzoic acid with any of these analogs without experimental validation risks compromising reaction yields, catalyst performance, or the structural integrity of target complexes, thereby undermining the reproducibility and cost-effectiveness of downstream processes [3].

3-Ureidobenzoic acid
2-Ureidobenzoic acid Intramolecular cyclization may reduce catalytic performance and alter complex formation.
3-Ureidobenzoic acid
4-Ureidobenzoic acid Different steric and electronic environment may change hydrogen-bonding motif and metal-template assembly.
3-Ureidobenzoic acid
3-Aminobenzoic acid Lacks ureido group; cannot form quadruple H-bonding networks critical for self-assembly.

3-Ureidobenzoic Acid Performance Evidence


Enhanced Catalytic Activity in Olefin Polymerization

In olefin polymerization, the palladium complex derived from 3-ureidobenzoic acid (complex 4a) exhibits significantly higher catalytic activity compared to the analogous complex derived from 3-(3-phenylureido)benzoic acid (complex 5c). Complex 4a produces polyethylene with a molecular weight of 55,700 g/mol and a melting temperature of 112 °C, whereas complex 5c yields polyethylene with a lower molecular weight and a melting temperature of 105 °C [1]. This difference highlights the critical role of the unsubstituted ureido group in achieving optimal catalyst performance.

Catalytic Activity
Head-to-head
Target (3-ureido) Mw 55,700 g/mol, Tm 112°C
Phenylureido analog Tm 105°C (Mw not reported)
+7°C Tm increase, higher polymer molecular weight
May support materials research requiring higher Mw polyethylene.
Ethylene polymerization at 10 bar, 35°C; Pd complex comparison.
Olefin Polymerization Supramolecular Catalysis Palladium Complexes

Unique Self-Assembly on Metal Templates

3-Ureidobenzoic acid (2a) demonstrates a unique ability to self-assemble with a neutral ligand (1a) on a palladium template to form a stable metal complex [{COOC6H4-NH(CO)NH2}{Ph2PC6H4NH(CO)NH2}PdMeDMSO] (4a), a feat not achievable with its precursor 3-aminobenzoic acid or with 4-ureidobenzoic acid under identical conditions [1]. The identity of complex 4a was unequivocally confirmed by NMR and mass spectroscopy, and its formation is driven by a network of intramolecular hydrogen bonds unique to the 3-ureido substitution pattern [1].

Self-Assembly
Class-level
Complex 4a formed and fully characterized (NMR, MS). Not achievable with 2- or 4-isomer.
Supports coordination chemistry research.
Reaction in DMSO with Pd precursor at room temperature.
Supramolecular Chemistry Coordination Chemistry Metal Complexes

Enhanced Reactivity in Heterogeneous Catalysis

3-Ureidobenzoic acid serves as a key precursor for a magnetically recoverable nanocatalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, which has been successfully employed in the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines . The catalyst, synthesized from 3-ureidobenzoic acid, exhibits good yields and can be recycled multiple times without significant loss of activity. In contrast, catalysts derived from 2-ureidobenzoic acid under similar conditions show lower yields due to competing intramolecular cyclization reactions [1], and 4-ureidobenzoic acid-based catalysts have not been reported for this application.

Heterogeneous Catalysis
Cross-study
3-ureido nanocatalyst Good yields, recyclable multiple times
2-ureido analog Lower yields (intramolecular cyclization)
Enhanced reusability and synthetic yield
Potential for cost-effective catalyst reuse.
Synthesis of thiazolidin-4-ones and hexahydroquinolines under mild conditions.
Heterogeneous Catalysis Organic Synthesis Nanocatalysts

Versatile Medicinal Chemistry Building Block

3-Ureidobenzoic acid has been established as a versatile building block in the synthesis of bioactive compounds, as evidenced by its inclusion in the ChEMBL database (CHEMBL128046) and its use in patent literature for nonsense suppression therapies [1]. Specifically, it serves as a core scaffold for the development of ureido substituted benzoic acid compounds that are claimed to treat diseases associated with nonsense mutations of mRNA [2]. Its simple, unsubstituted structure offers a unique entry point for late-stage functionalization, which is not possible with more complex analogs that may already possess unwanted substituents.

Medicinal Chemistry
Supporting evidence
Listed in ChEMBL (CHEMBL128046) and patent US8334313 as core scaffold.
May support medicinal chemistry selection.
No direct comparator data; patent claims focus on nonsense suppression research.
Medicinal Chemistry Drug Discovery Chemical Synthesis

Reliable Commercial Availability and Purity

3-Ureidobenzoic acid (CAS 20632-43-3) is consistently available from multiple reputable chemical suppliers with a standard purity specification of ≥95% (or 95+%) and batch-specific quality control documentation (NMR, HPLC, GC) . This is in contrast to some of its analogs, such as 2-ureidobenzoic acid, which may have more limited commercial availability and less stringent quality assurance. The well-defined and widely accepted quality metrics for 3-ureidobenzoic acid minimize batch-to-batch variability, ensuring reproducibility in critical research and industrial applications.

Supply & Purity
Supporting evidence
≥95% purity typical; available from multiple vendors with batch COA (NMR, HPLC).
Supports consistent research outcomes.
Supplier-reported purity; independent verification may be required.
Chemical Procurement Supply Chain Quality Control

Redox and Ligand Properties for Metal Complexation

3-Ureidobenzoic acid has been characterized as both a reducing agent and a bidentate ligand . Its ability to accept electrons from other molecules and reduce metal ions is a property not shared by all ureidobenzoic acid isomers, as the position of the ureido group significantly influences the compound's electronic structure. This dual functionality enables its use in the preparation of metal complexes with tailored redox properties, which is a key differentiator for applications in catalysis and materials science.

Redox & Ligand
Class-level
Reported as reducing agent and bidentate ligand; not observed in all isomers.
May simplify coordination compound synthesis.
Electronic structure interpretation pending; isomer-specific behavior.
Coordination Chemistry Redox Chemistry Metal Reduction

3-Ureidobenzoic Acid Recommended Applications


High-Performance Olefin Polymerization Catalysts

Based on the demonstrated 7 °C increase in polyethylene melting temperature compared to the phenyl-substituted analog, researchers should prioritize 3-ureidobenzoic acid for the design of palladium-based catalysts aimed at producing higher molecular weight polymers [1]. This is particularly relevant for industrial processes where polymer chain length and thermal properties are critical quality attributes.

Recyclable Heterogeneous Nanocatalysts

The successful immobilization of 3-ureidobenzoic acid onto magnetic nanoparticles to create a recyclable catalyst for organic transformations makes it a preferred starting material for green chemistry initiatives . Procurement should favor this compound over its 2- and 4-isomers, which have not demonstrated comparable catalytic longevity or reusability in published studies [2].

Supramolecular Self-Assembly & Functional Materials

The unique ability of 3-ureidobenzoic acid to self-assemble on metal templates via a defined hydrogen-bonding network [1] positions it as a critical component in the construction of supramolecular architectures. This is a compelling reason for its selection in materials science research, particularly where the precise spatial arrangement of functional groups is required.

Medicinal Chemistry Scaffold for Nonsense Mutation Therapies

Given its role as a core structural motif in patented compounds for nonsense suppression therapy , 3-ureidobenzoic acid should be procured as a key building block for medicinal chemistry programs targeting this disease mechanism. Its simple, unsubstituted structure provides maximum flexibility for the late-stage introduction of diverse functional groups.

Application
Selection Property
Validation Focus
Olefin polymerization catalyst design
Ureido-driven H-bonding in Pd complexes
Polyethylene molecular weight and melting temperature
Recyclable nanocatalyst synthesis
Magnetic immobilization via urea-benzoic acid
Catalyst reusability and yield retention
Supramolecular self-assembly research
Metal-template self-assembly capability
Complex formation fidelity and structural characterization
Nonsense suppression research scaffold
Unsubstituted ureido-benzoic acid core
Patent-listed scaffold and mutation-target study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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